2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(2-methylthiazol-4-yl)phenyl)acetamide
Description
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S/c1-12-20-16(10-26-12)14-4-2-3-5-15(14)21-19(22)9-23-13-6-7-17-18(8-13)25-11-24-17/h2-8,10H,9,11H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFQPHHHGOEHPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC=C2NC(=O)COC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(2-methylthiazol-4-yl)phenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Attachment of the acetamide group: The benzo[d][1,3]dioxole intermediate is then reacted with chloroacetyl chloride in the presence of a base to form the acetamide linkage.
Introduction of the phenyl ring with a methylthiazol substituent: The final step involves coupling the acetamide intermediate with a phenyl ring bearing a methylthiazol group, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(2-methylthiazol-4-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl ring or the thiazol moiety are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(2-methylthiazol-4-yl)phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions, cellular pathways, and potential therapeutic effects.
Industry: The compound’s unique properties may be exploited in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism by which 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(2-methylthiazol-4-yl)phenyl)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Physical and Chemical Properties
Melting points and yields are critical indicators of purity and synthetic efficiency:
Key Findings and Implications
Structure-Activity Relationships : The benzo[d][1,3]dioxol-5-yloxy group enhances stability, while nitrogen substituents dictate biological specificity. Thiazole and thiadiazole groups may improve antimicrobial activity, whereas aryl groups (e.g., trifluoromethylphenyl) enhance enzyme interaction.
Synthetic Efficiency : Yields for analogs range from 55–82%, with HCl salt forms commonly used to improve crystallinity.
Pharmacological Potential: The target compound’s 2-methylthiazole group positions it as a candidate for antimicrobial or anti-inflammatory studies, warranting further in vitro screening.
Biological Activity
The compound 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(2-methylthiazol-4-yl)phenyl)acetamide is a synthetic derivative that has garnered attention for its potential therapeutic applications, particularly in oncology and metabolic disorders. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and safety profile.
Chemical Structure and Properties
The compound features a unique structure combining a benzo[d][1,3]dioxole moiety with a thiazole-substituted phenyl group. This structural configuration is believed to contribute to its biological activity.
Anticancer Activity
Research indicates that compounds similar to This compound exhibit significant anticancer effects. For instance, derivatives incorporating benzo[d][1,3]dioxole have demonstrated varying degrees of cytotoxicity against different cancer cell lines:
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Bis-benzo[d][1,3]dioxol-5-yl thiourea | HepG2 | 2.38 | |
| Bis-benzo[d][1,3]dioxol-5-yl thiourea | HCT116 | 1.54 | |
| Bis-benzo[d][1,3]dioxol-5-yl thiourea | MCF7 | 4.52 |
These studies suggest that the compound possesses potent antiproliferative properties with IC50 values significantly lower than traditional chemotherapeutics like doxorubicin.
The mechanisms underlying the anticancer activity of this compound appear to involve multiple pathways:
- EGFR Inhibition : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in tumor growth and proliferation.
- Apoptosis Induction : Studies utilizing annexin V-FITC assays indicate that the compound promotes apoptosis in cancer cells by modulating key proteins involved in the mitochondrial apoptosis pathway, such as Bax and Bcl-2 .
- Cell Cycle Arrest : Analysis of cell cycle distribution reveals that treatment with this compound leads to significant cell cycle arrest in the G0/G1 phase, effectively halting cancer cell proliferation .
Safety Profile
In vitro studies demonstrate that the compound exhibits low cytotoxicity towards normal cell lines, with IC50 values exceeding 150 µM for various normal cells. This suggests a favorable safety profile compared to conventional chemotherapeutics .
Case Studies
Recent investigations into benzodioxole derivatives have highlighted their potential beyond anticancer applications. For instance:
Q & A
Q. Methodological approach :
- Molecular docking (AutoDock Vina) : Simulate binding poses with protein targets (e.g., PDB: 1M17) to prioritize synthetic analogs .
- Free-energy perturbation (FEP) : Quantify ΔΔG values for substituent effects .
What strategies resolve contradictions in reported pharmacological data (e.g., conflicting IC50 values)?
Advanced Research Question
Root-cause analysis :
Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
Compound stability : Test degradation under assay conditions (e.g., pH 7.4 buffer at 37°C for 24 hr) via LC-MS .
Off-target effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify polypharmacology .
Case study : Discrepant anti-cancer IC50 values may arise from differences in cell line genetic backgrounds (e.g., p53 status in MCF-7 vs. MDA-MB-231) .
How can in vivo pharmacokinetic and toxicity profiles be systematically evaluated?
Advanced Research Question
Experimental design :
Pharmacokinetics (Sprague-Dawley rats) :
- IV/oral administration : Calculate bioavailability (F%) and t1/2 using LC-MS/MS .
- Tissue distribution : Quantify compound levels in liver, brain, and kidneys post-sacrifice .
Toxicity screening :
- Acute toxicity : LD50 determination per OECD Guideline 423 .
- Genotoxicity : Ames test (TA98/TA100 strains) and micronucleus assay .
What computational tools are effective for predicting metabolite formation and drug-drug interactions?
Advanced Research Question
In silico workflows :
Metabolism prediction : Use GLORYx for phase I/II metabolite identification .
CYP inhibition : SwissADME to assess inhibition risks (e.g., CYP3A4, CYP2D6) .
Drug-drug interaction (DDI) : SimCYP modeling to evaluate AUC changes when co-administered with CYP modulators .
How can researchers address low solubility or permeability in preclinical development?
Advanced Research Question
Formulation strategies :
- Nanoparticle encapsulation : Use PLGA or liposomes (size <200 nm) to enhance bioavailability .
- Salt formation : Screen counterions (e.g., HCl, mesylate) via pH-solubility profiling .
Permeability enhancement : - Prodrug design : Introduce ester moieties cleaved by esterases in target tissues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
